molecular formula C25H28N2O B12623665 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine CAS No. 918479-96-6

1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B12623665
CAS No.: 918479-96-6
M. Wt: 372.5 g/mol
InChI Key: CDLIMVUOGAATFT-UHFFFAOYSA-N
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Description

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is unique due to its specific combination of biphenyl and phenoxyethyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918479-96-6

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-phenoxyethyl)-4-[(2-phenylphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2O/c1-3-9-22(10-4-1)25-14-8-7-11-23(25)21-27-17-15-26(16-18-27)19-20-28-24-12-5-2-6-13-24/h1-14H,15-21H2

InChI Key

CDLIMVUOGAATFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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